molecular formula C5H11ClF3NO B6276719 (2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride CAS No. 2763741-47-3

(2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride

Cat. No.: B6276719
CAS No.: 2763741-47-3
M. Wt: 193.6
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Description

(2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties, which include an ethylamino group and a trifluoropropanol moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride typically involves the reductive amination of a suitable ketone or aldehyde precursor with ethylamine in the presence of a reducing agent. Common reducing agents include sodium cyanoborohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon . The reaction is usually carried out under mild conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often employs catalytic reductive amination processes, which are scalable and cost-effective. These processes involve the use of molecular hydrogen and suitable catalysts to achieve high efficiency and selectivity in the formation of the desired amine . The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or other amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of substituted amines or other derivatives .

Mechanism of Action

The mechanism of action of (2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The ethylamino group can act as a nucleophile, participating in various biochemical reactions. The trifluoropropanol moiety can influence the compound’s reactivity and binding affinity to target molecules . These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride is unique due to its trifluoropropanol moiety, which imparts distinct chemical and physical properties. This moiety enhances the compound’s reactivity and binding affinity, making it valuable in various applications where other similar compounds may not be as effective .

Properties

CAS No.

2763741-47-3

Molecular Formula

C5H11ClF3NO

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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